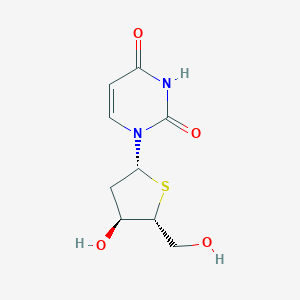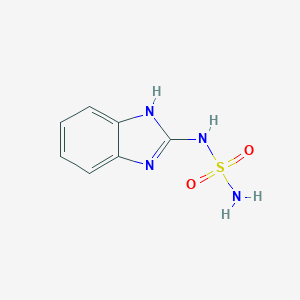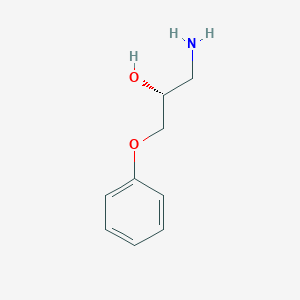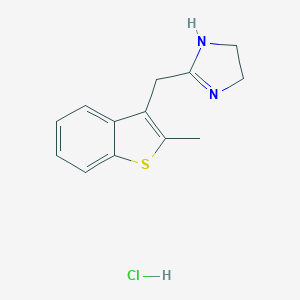
4-O-(1-Carboxyethyl)rhamnose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(1-Carboxyethyl)rhamnose, also known as RhaCE, is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. RhaCE is a derivative of rhamnose, a naturally occurring sugar found in plants, and is synthesized through a complex process.
Mechanism of Action
The mechanism of action of 4-O-(1-Carboxyethyl)rhamnose is not fully understood. However, it is believed that 4-O-(1-Carboxyethyl)rhamnose exerts its effects by modulating the activity of certain enzymes and signaling pathways. 4-O-(1-Carboxyethyl)rhamnose has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-O-(1-Carboxyethyl)rhamnose has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-O-(1-Carboxyethyl)rhamnose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-O-(1-Carboxyethyl)rhamnose has anti-inflammatory and anti-tumor properties. 4-O-(1-Carboxyethyl)rhamnose has also been shown to enhance glucose uptake in adipocytes and improve insulin sensitivity in diabetic mice. In addition, 4-O-(1-Carboxyethyl)rhamnose has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in various cell types.
Advantages and Limitations for Lab Experiments
4-O-(1-Carboxyethyl)rhamnose has several advantages for lab experiments. It is a rare sugar that is not commonly found in nature, which makes it an ideal tool for studying the effects of sugar modifications on biological systems. 4-O-(1-Carboxyethyl)rhamnose is also stable and can be easily synthesized in large quantities. However, the synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, 4-O-(1-Carboxyethyl)rhamnose is expensive and not readily available, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-O-(1-Carboxyethyl)rhamnose. One area of research is the development of novel biomolecules using 4-O-(1-Carboxyethyl)rhamnose as a building block. Another area of research is the investigation of the potential therapeutic applications of 4-O-(1-Carboxyethyl)rhamnose in the treatment of metabolic disorders and inflammatory diseases. In addition, the use of 4-O-(1-Carboxyethyl)rhamnose in agriculture to enhance plant growth and increase crop yield is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
Conclusion:
In conclusion, 4-O-(1-Carboxyethyl)rhamnose is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment. 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties, enhance plant growth, and increase crop yield. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
Synthesis Methods
4-O-(1-Carboxyethyl)rhamnose is synthesized through a multi-step process that involves the modification of rhamnose. The process begins with the conversion of rhamnose to rhamnonic acid, which is then reduced to 4-deoxy-L-threo-hex-4-enopyranosyluronic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-deoxy-L-threo-hex-4-enopyranosyluronate, which is further modified to form 4-O-(1-Carboxyethyl)rhamnose. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
4-O-(1-Carboxyethyl)rhamnose has potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and metabolic disorders. In agriculture, 4-O-(1-Carboxyethyl)rhamnose has been shown to enhance plant growth and increase crop yield. In biotechnology, 4-O-(1-Carboxyethyl)rhamnose has been used as a building block for the synthesis of novel biomolecules.
properties
CAS RN |
128534-92-9 |
|---|---|
Product Name |
4-O-(1-Carboxyethyl)rhamnose |
Molecular Formula |
C9H16O7 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-[(2S,3S,4S,5R)-2,4,5-trihydroxy-6-oxohexan-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O7/c1-4(11)8(7(13)6(12)3-10)16-5(2)9(14)15/h3-8,11-13H,1-2H3,(H,14,15)/t4-,5?,6-,7-,8-/m0/s1 |
InChI Key |
SHCQKCKKXMAWFD-MDUBGLNMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)OC(C)C(=O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
synonyms |
4-O-(1-carboxyethyl)-L-rhamnose 4-O-(1-carboxyethyl)rhamnose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)










